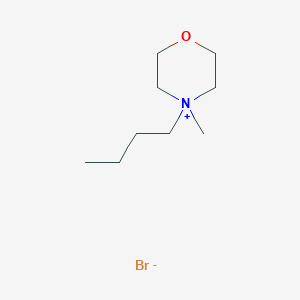

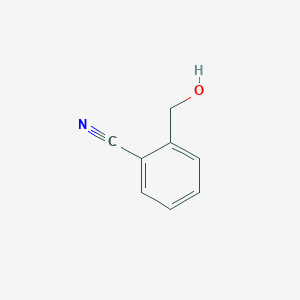

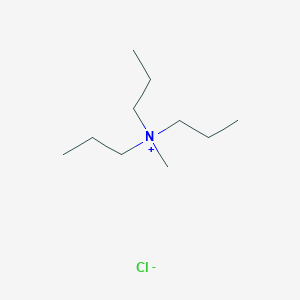

![molecular formula C32H24O3S B1590427 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan CAS No. 81385-77-5](/img/structure/B1590427.png)

5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan

Overview

Description

5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan is a member of the thienofuran family that displays remarkable chemical and biological properties.

Synthesis Analysis

The synthesis of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan involves the preparation of diamines and diepoxy monomers from natural cellulose and hemicellulose feedstocks. These monomers can replace phthalic moieties in polyethylene terephthalate.Molecular Structure Analysis

- Molecular Formula : C32H24O3S

- Molecular Weight : 488.60 g/mol

- CAS Registry Number : 81385-77-5

- Density : 1.206

- Melting Point : 188-189 ºC

Chemical Reactions Analysis

The synthesis of 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan involves the preparation of glycidyl derivatives containing one or two or four furan nuclei. The influence of substituents on furan moieties (O, CO, CH2) and the spacer between these groups has also been evaluated.Physical And Chemical Properties Analysis

- Density : 1.206

- Melting Point : 188-189 ºC

Scientific Research Applications

-

Antimicrobial Agents

- Field: Pharmacology

- Application: Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

- Method: The compounds are developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

- Results: Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

-

Corrosion Inhibitor

- Field: Material Science

- Application: Investigation of 6- [5- (4-methoxyphenyl) furan-2-yl] Nicotinonitrile as a New Corrosion Inhibitor for Carbon Steel in Acidic Solution .

- Method: The effect of 6- [5- (4-methoxyphenyl) furan-2-yl] nicotinonitrile (MA-1160) as a new corrosion inhibitor for carbon steel (CS) in hydrochloric acid (HCl) solution was investigated using weight loss (WL), atomic absorption spectroscopy (AAS) and electrochemical measurements .

- Results: The inhibition efficiency (% €) was 84% in WL, 86.4% in AAS, 86.0% in potentiodynamic polarization and 84.8% in EIS 86% at 21 µM .

-

Polymer Synthesis

- Field: Polymer Chemistry

- Application: Aromatic polyimides containing tetraphenylfuran-thiazole unit were synthesized . These polymers have potential applications as thermally stable materials in aerospace, optoelectronics, and microelectronics devices .

- Method: The polyimides were synthesized via a two-step thermal imidization derived from a compound similar to the one , with various commercially available dianhydrides .

- Results: The resulting aromatic polyimides were obtained in high yields and moderate inherent viscosities. They exhibited excellent solubility in solvents such as DMAc, NMP, m-cresol, and pyridine on heating .

-

Antiviral Agents

- Field: Pharmacology

- Application: Indole derivatives, which share some structural similarities with the compound , have been reported as antiviral agents .

- Method: Various indole derivatives were prepared and tested for their antiviral activity .

- Results: One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

-

Electrochemical Studies

- Field: Electrochemistry

- Application: The compound 6- [5- (4-Methoxyphenyl) furan-2-yl] Nicotinonitrile was used as a new corrosion inhibitor for carbon steel in hydrochloric acid solution .

- Method: The effect of this compound on carbon steel was investigated using weight loss, atomic absorption spectroscopy, and electrochemical measurements .

- Results: The inhibition efficiency was 84% in weight loss, 86.4% in atomic absorption spectroscopy, 86.0% in potentiodynamic polarization and 84.8% in EIS 86% at 21 µM .

-

Antiviral Activity

- Field: Pharmacology

- Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Method: Various indole derivatives were prepared and tested for their antiviral activity .

- Results: One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Safety And Hazards

- Avoid contact with skin and eyes.

- Avoid formation of dust and aerosols.

- Provide appropriate exhaust ventilation at places where dust is formed.

Future Directions

To pave the way for future research, there is a need to collect the latest information in this promising area. Researchers can utilize the full therapeutic potential of these compounds for the treatment of microbial diseases1.

properties

IUPAC Name |

5,6-bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24O3S/c1-33-25-17-13-22(14-18-25)28-30-32(36-31(28)24-15-19-26(34-2)20-16-24)27(21-9-5-3-6-10-21)29(35-30)23-11-7-4-8-12-23/h3-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJMFIDRSJIPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC3=C2OC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515274 | |

| Record name | 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan | |

CAS RN |

81385-77-5 | |

| Record name | 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

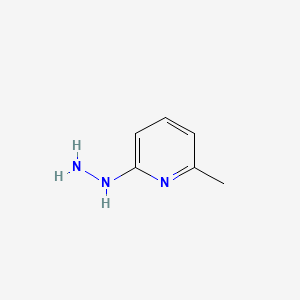

![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)

![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)